

Dichloromethylamine: A Technical Guide for Scientific and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichloromethylamine*

Cat. No.: *B1213824*

[Get Quote](#)

An In-depth Examination of its Physicochemical Properties, Synthesis, Reactivity, and Biological Significance

Abstract

Dichloromethylamine ($\text{CH}_3\text{Cl}_2\text{N}$) is a chlorinated derivative of methylamine belonging to the N-chloramine class of compounds. This technical guide provides a comprehensive overview of the physical and chemical characteristics of **dichloromethylamine**, intended for researchers, scientists, and professionals in drug development. The document details its known physicochemical properties, outlines a probable synthetic route, and discusses its chemical reactivity and decomposition. Furthermore, it explores the broader biological activities of N-chloramines, including their antimicrobial and cytotoxic effects, providing context for the potential, yet underexplored, applications of **dichloromethylamine** in therapeutic development. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key procedures.

Physicochemical Characteristics

Dichloromethylamine is a volatile and reactive compound. Its fundamental physical and chemical properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	$\text{CH}_3\text{Cl}_2\text{N}$	[1]
Molecular Weight	99.947 g/mol	[1]
CAS Number	7651-91-4	[1]
Boiling Point	61.3 °C at 760 mmHg	[2]
Density	1.331 g/cm³	[2]
Melting Point	Not available	
Solubility	Reacts with water. Soluble in many organic solvents.	[3]

Synthesis and Analysis

While a specific, detailed laboratory-scale synthesis protocol for **dichloromethylamine** is not readily available in the literature, a plausible and commonly employed method for the preparation of N,N-dichloroalkylamines involves the chlorination of the corresponding primary amine with an excess of a chlorinating agent, such as sodium hypochlorite, in an aqueous solution.[\[4\]](#)

Experimental Protocol: Synthesis of Dichloromethylamine

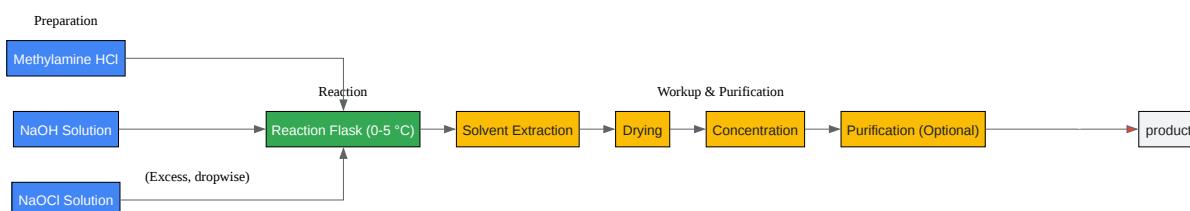
This protocol describes the probable synthesis of **dichloromethylamine** via the chlorination of methylamine hydrochloride with sodium hypochlorite.

Materials:

- Methylamine hydrochloride ($\text{CH}_3\text{NH}_2\cdot\text{HCl}$)
- Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration determined prior to use)
- Sodium hydroxide (NaOH)

- Dichloromethane (CH_2Cl_2) or other suitable organic solvent for extraction
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Distilled water
- Ice bath
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:


- Preparation of Methylamine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of methylamine hydrochloride in distilled water. Cool the solution in an ice bath to 0-5 °C.
- Basification: While maintaining the low temperature, slowly add a solution of sodium hydroxide to neutralize the hydrochloride and liberate the free methylamine. The pH of the solution should be adjusted to be slightly alkaline.
- Chlorination: With vigorous stirring and continued cooling, add an excess (at least a 2:1 molar ratio of NaOCl to methylamine) of sodium hypochlorite solution dropwise from a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
- Reaction Monitoring: The progress of the reaction can be monitored by periodically testing for the presence of the N-chloro group using potassium iodide-starch paper (a blue-black color indicates the presence of active chlorine).

- Extraction: Once the reaction is complete, transfer the reaction mixture to a separatory funnel. Extract the **dichloromethylamine** from the aqueous phase with several portions of a suitable organic solvent like dichloromethane.
- Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄). Filter to remove the drying agent. The solvent can then be carefully removed under reduced pressure using a rotary evaporator to yield crude **dichloromethylamine**. Caution: **Dichloromethylamine** is expected to be volatile and potentially unstable; therefore, excessive heating should be avoided.

Purification:

Further purification may be achieved by distillation under reduced pressure. However, given the potential thermal instability of N-chloramines, this should be performed with extreme caution.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

Synthesis workflow for **dichloromethylamine**.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile compounds like **dichloromethylamine**.^[5] It allows for the separation from other components and provides a mass spectrum for identification.

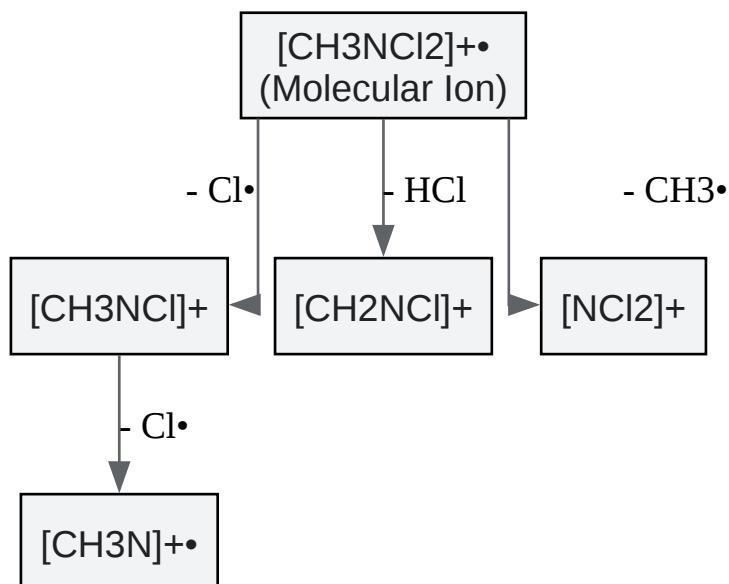
Experimental Protocol: GC-MS Analysis

- Instrument: A standard gas chromatograph coupled with a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injection: A small volume of a dilute solution of **dichloromethylamine** in a suitable solvent (e.g., dichloromethane) is injected into the heated inlet.
- Temperature Program: A temperature gradient is typically used, starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure separation of components with different boiling points.
- MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. A scan range of m/z 35-200 is appropriate to capture the molecular ion and expected fragments.

Spectroscopic Data

Mass Spectrometry

A GC-MS spectrum for **N,N-Dichloromethylamine** is available in public databases. The fragmentation pattern is a key identifier.


Predicted Fragmentation Pattern:

Based on the principles of mass spectrometry for amines and chlorinated compounds, the following fragmentation pathways are expected:

- Alpha-cleavage: Cleavage of the C-N bond is a common fragmentation pathway for amines.
- Loss of Chlorine: Loss of one or both chlorine atoms as radicals or HCl.

- Rearrangements: McLafferty-type rearrangements are possible if the alkyl chain were longer, but are less likely here.

The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (M , $M+2$, $M+4$ peaks with specific ratios).

[Click to download full resolution via product page](#)

Plausible mass spectrometry fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Specific NMR spectra for **dichloromethylamine** are not readily available. However, the expected chemical shifts can be predicted based on the analysis of similar structures and the known effects of substituents.^{[6][7]}

1H NMR (Predicted):

- A single peak (singlet) is expected for the three equivalent protons of the methyl group.
- The electronegative nitrogen and two chlorine atoms attached to the nitrogen will cause a significant downfield shift compared to a simple methylamine.

- Predicted Chemical Shift (δ): Approximately 3.0 - 3.5 ppm.

^{13}C NMR (Predicted):

- A single peak is expected for the carbon of the methyl group.
- The attachment to the electronegative nitrogen atom will shift the carbon signal downfield.
- Predicted Chemical Shift (δ): Approximately 40 - 50 ppm.

Infrared (IR) Spectroscopy (Predicted)

An experimental IR spectrum for **dichloromethylamine** is not available. The predicted characteristic absorption bands are based on data for other N-chloro compounds and tertiary amines.^{[8][9]}

Wavenumber (cm ⁻¹)	Vibration	Intensity
2950 - 2850	C-H stretch	Medium
1470 - 1440	C-H bend	Medium
1250 - 1020	C-N stretch	Medium-Strong
800 - 600	N-Cl stretch	Strong

The N-Cl stretching frequency is highly dependent on the molecular structure and can be influenced by the presence of other electronegative atoms.

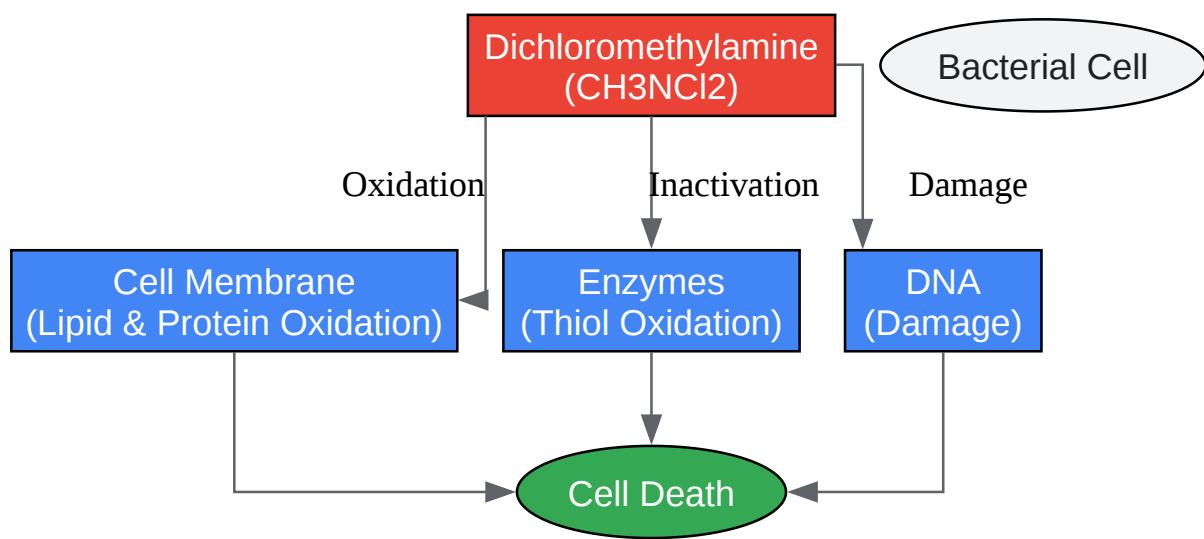
Chemical Reactivity and Stability

N-chloramines are known for their reactivity as oxidizing and chlorinating agents. Their stability is influenced by factors such as temperature, pH, and exposure to light.

- Decomposition: **Dichloromethylamine** is expected to be thermally unstable and may decompose, potentially explosively under certain conditions. The decomposition of N-chloramines often involves the homolytic cleavage of the N-Cl bond to form radical species.

- Hydrolysis: In aqueous solutions, N-chloramines can undergo hydrolysis to release hypochlorous acid (HOCl), which contributes to their antimicrobial properties.[10] The rate of hydrolysis is dependent on the pH of the solution.
- Reactivity with Organic Molecules: As an oxidizing agent, **dichloromethylamine** is expected to react with various organic functional groups, particularly thiols, thioethers, and amines.[11] This reactivity is central to its biological activity.

Biological Activity and Relevance to Drug Development


While specific studies on the biological activity of **dichloromethylamine** are scarce, the broader class of N-chloramines has been investigated for its antimicrobial and cytotoxic properties, making them of interest in the development of anti-infective agents.[11]

Antimicrobial Activity

N-chloramines exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. [2] Their mechanism of action is primarily attributed to their oxidizing nature.

Mechanism of Antimicrobial Action:

- Oxidation of Cellular Components: The active chlorine (Cl⁺) in N-chloramines can oxidize critical biomolecules in microorganisms. This includes lipids and proteins in the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.[12]
- Enzyme Inactivation: A key target for N-chloramines are enzymes, particularly those containing sulfhydryl (-SH) groups in their active sites, such as cysteine residues. Oxidation of these thiols to disulfides or other oxidized forms leads to irreversible enzyme inactivation and disruption of metabolic pathways.[1][2]
- DNA Damage: N-chloramines have also been shown to cause damage to bacterial DNA, further contributing to their bactericidal effects.[2]

[Click to download full resolution via product page](#)

General mechanism of N-chloramine antimicrobial action.

Cytotoxicity

The same oxidative properties that make N-chloramines effective antimicrobials also contribute to their cytotoxicity towards mammalian cells.[13] The primary mechanism of cytotoxicity is also believed to be the non-specific oxidation of cellular components, particularly proteins containing reactive thiol groups.[5][14] This can lead to the disruption of critical cellular processes and, at higher concentrations, cell death.

Potential in Drug Development

The antimicrobial properties of N-chloramines have led to their investigation as topical anti-infective agents.[11] The "magic chloro" effect, where the introduction of chlorine atoms can significantly enhance the biological activity and pharmacokinetic properties of a molecule, is a well-documented strategy in drug discovery.[15] While **dichloromethylamine** itself is likely too reactive and unstable for systemic use, it serves as a simple model for understanding the fundamental chemistry and biological activity of N-chloro compounds. The development of more stable N-chloramine derivatives continues to be an area of interest for creating new antimicrobial drugs that are less prone to bacterial resistance.[11]

Handling and Safety

Dichloromethylamine should be handled with extreme caution in a well-ventilated fume hood. As with other N-chloramines, it is expected to be a strong oxidizing agent and may be corrosive and toxic. It is also potentially unstable and could decompose violently, especially upon heating or in the presence of certain impurities. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

Dichloromethylamine is a simple yet reactive N-chloramine with characteristic physical and chemical properties. While specific experimental data for this compound is limited, its behavior can be largely inferred from the well-studied class of N-chloramines. Its potent oxidizing nature is the basis for its expected antimicrobial and cytotoxic activities, which positions the broader class of N-chloramines as a promising area for the development of novel anti-infective agents. Further research into the synthesis, stability, and specific biological interactions of **dichloromethylamine** and related compounds could provide valuable insights for the design of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inactivation of enzymes and an enzyme inhibitor by oxidative modification with chlorinated amines and metal-catalyzed oxidation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of N-chloramine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHEM21 Case Study: Formation of N-chloramines in Flow – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. Monochloramine Impairs Caspase-3 Through Thiol Oxidation and Zn²⁺ Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. Monochloramine - Wikipedia [en.wikipedia.org]
- 10. N-Chloramines, a Promising Class of Well-Tolerated Topical Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of action of Chloramine B against bacteria? - Blog [nuomengchemical.com]
- 12. Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histamine chloramine reactivity with thiol compounds, ascorbate, and methionine and with intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gdch.app [gdch.app]
- 15. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Dichloromethylamine: A Technical Guide for Scientific and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213824#physical-and-chemical-characteristics-of-dichloromethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com